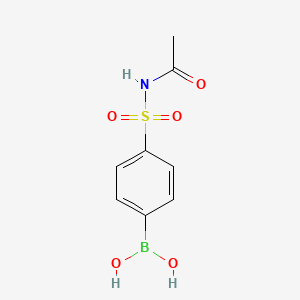
4-(N-Acetylsulfamoyl)phenylboronic acid
Overview
Description
4-(N-Acetylsulfamoyl)phenylboronic acid is a chemical compound with the empirical formula C8H10BNO5S . It belongs to the class of boronic acids , which are widely used in organic synthesis. This compound features a phenyl substituent attached to boron, along with two hydroxyl groups. As a white powder, it has various applications in chemical research and pharmaceutical development .
Synthesis Analysis
The synthesis of 4-(N-Acetylsulfamoyl)phenylboronic acid involves several steps. While I don’t have specific analytical data for this compound, researchers typically prepare it through boronate coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , where an arylboronic acid reacts with an aryl halide (such as an aryl chloride or aryl bromide) in the presence of a palladium catalyst. The acetylsulfamoyl group is introduced during the synthesis to yield the desired product .
Scientific Research Applications
Boronate Affinity Materials (BAMs)
Boronate affinity materials (BAMs) are gaining increasing attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery . 4-(N-Acetylsulfamoyl)phenylboronic acid is a unique molecule that can selectively recognize cis-diol containing molecules through a reversible covalent reaction . This pH-controllable capture/release feature of the compound gives great feasibility to develop pH-responsive materials .
Enrichment of Cis-Diol Containing Molecules
The compound has been used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers for the enrichment of cis-diol containing molecules . These polymers have shown ultrahigh selectivity to cis-diol containing molecules .
High Binding Affinity
The compound has shown a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively . This makes it a valuable tool in the study and detection of these molecules.
High Binding Capacity
The compound has demonstrated a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . This high capacity makes it useful in applications that require the capture and release of large amounts of these molecules.
Extraction of Nucleosides
The compound has been used in the extraction of nucleosides from complex samples . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .
Sensing and Imaging
The compound can be used to make fluorescent BAM nanoparticles for sensing and imaging . This opens up possibilities for its use in biomedical applications.
properties
IUPAC Name |
[4-(acetylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO5S/c1-6(11)10-16(14,15)8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUUKZMDDOCDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657453 | |
| Record name | [4-(Acetylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Acetylsulfamoyl)phenylboronic acid | |
CAS RN |
913835-52-6 | |
| Record name | [4-(Acetylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Acetylsulphamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





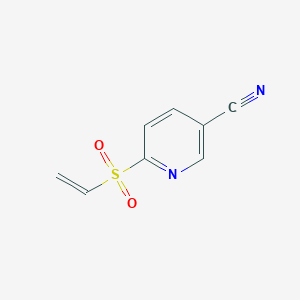
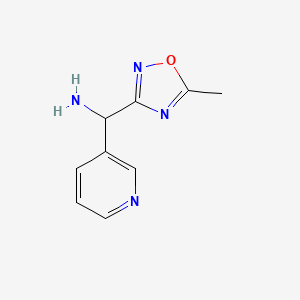




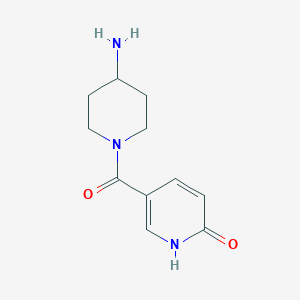
![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)
![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)
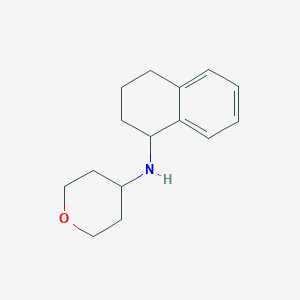
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)